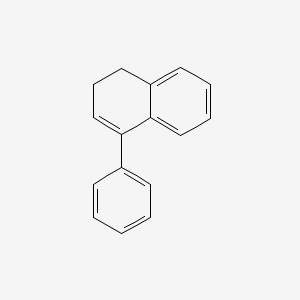

4-Phényl-1,2-dihydronaphtalène

Vue d'ensemble

Description

4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .

Synthesis Analysis

The synthesis of 4-Phenyl-1,2-dihydronaphthalene derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .

Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,2-dihydronaphthalene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .

Chemical Reactions Analysis

The chemical reactions involving 4-Phenyl-1,2-dihydronaphthalene have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-1,2-dihydronaphthalene include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 4-Phényl-1,2-dihydronaphtalène », en mettant l'accent sur diverses applications uniques :

Activité biologique

Les dérivés de la dihydronaphtalène présentent une activité biologique, comme celle de servir de ligands fluorescents pour le récepteur des œstrogènes. Ils ont également montré une activité en tant qu'inhibiteurs de la polymérase NS5B du virus de l'hépatite C .

Synthèse de nouveaux composés

Ces composés sont utilisés dans la synthèse de nouvelles dihydronaphtalènes et de benzofluorènes, qui ont des applications potentielles en chimie médicinale .

Science des matériaux

En science des matériaux, les dérivés de la dihydronaphtalène pourraient être utilisés dans le développement de nouveaux matériaux avec des propriétés fluorescentes spécifiques .

Traceurs chimiques

Ils peuvent être utilisés comme traceurs chimiques dans les systèmes biologiques pour suivre et inhiber des activités spécifiques, telles que l'activité SHP1, ce qui est important pour le diagnostic et le traitement des maladies associées .

Méthodologie de synthèse organique

Il y a une utilisation potentielle en méthodologie de synthèse organique, en particulier dans les processus de synthèse médiés par la lumière .

Recherche pharmaceutique

En recherche pharmaceutique, ces composés pourraient être des intermédiaires clés dans la conception et la synthèse de médicaments ayant des cibles biologiques spécifiques .

Mécanisme D'action

Target of Action

It’s known that this compound is synthesized via single-electron oxidation of methylenecyclopropanes (mcps) .

Mode of Action

The mode of action of 4-Phenyl-1,2-dihydronaphthalene involves a direct single-electron oxidation of MCPs . This process is facilitated by merging visible light photoredox catalysis and cobalt catalysis . The interaction with its targets results in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives .

Biochemical Pathways

The compound is synthesized through a process that involves visible light photoredox catalysis and cobalt catalysis , suggesting it may influence pathways related to these processes.

Result of Action

The compound is known to be involved in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives , suggesting it may have a role in the synthesis of these derivatives.

Action Environment

The environment can influence the action, efficacy, and stability of 4-Phenyl-1,2-dihydronaphthalene. For instance, the synthesis of this compound involves the use of visible light photoredox catalysis , suggesting that light conditions may influence its action. Additionally, the use of cobalt catalysis implies that the presence of certain metal ions could also affect the compound’s activity.

Propriétés

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)